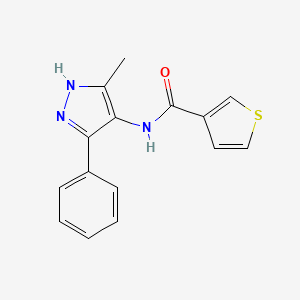

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide

Description

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted at the 4-position with a thiophene-3-carboxamide moiety. The pyrazole ring is further functionalized with a methyl group at the 5-position and a phenyl group at the 3-position. This structural motif is common in medicinal chemistry, where pyrazole and thiophene derivatives are frequently explored for their biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties .

For example, cyclization reactions involving thiocarbamoyl precursors (e.g., N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide) with halogenated reagents (e.g., chloroacetone) in the presence of dioxane and triethylamine have been employed to generate 4-aminothiophene derivatives .

Properties

CAS No. |

824969-20-2 |

|---|---|

Molecular Formula |

C15H13N3OS |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide |

InChI |

InChI=1S/C15H13N3OS/c1-10-13(16-15(19)12-7-8-20-9-12)14(18-17-10)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19)(H,17,18) |

InChI Key |

WZLQSPWVHBVQEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CSC=C3 |

Origin of Product |

United States |

Preparation Methods

Direct Amidation Using Carbodiimide Coupling Agents

A prevalent method involves activating thiophene-3-carboxylic acid with carbodiimide-based reagents such as ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt). In a representative protocol, equimolar amounts of the acid and N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)amine are reacted in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 6–8 hours. The reaction mixture is extracted with ethyl acetate, washed with brine, and purified via recrystallization. This method yields the target compound in 70–85% efficiency, contingent on steric and electronic effects of substituents.

Titanium Tetrachloride-Pyridine Mediated Coupling

Titanium tetrachloride (TiCl₄) in pyridine facilitates direct amidation under reflux conditions. For instance, 5-methyl-3-phenyl-1H-pyrazol-4-amine and thiophene-3-carboxylic acid are combined with TiCl₄ (1.5 equiv) in pyridine, heated at 80°C for 12 hours. Post-reaction, the mixture is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol. While this method achieves moderate yields (45–60%), it is advantageous for substrates sensitive to aqueous conditions.

DMAP-Catalyzed Amide Formation

4-(Dimethylamino)pyridine (DMAP) accelerates amide bond formation under mild conditions. A mixture of the acid (1 equiv), amine (1.2 equiv), and DMAP (0.1 equiv) in DCM is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is purified via column chromatography. This protocol offers superior yields (75–90%) compared to TiCl₄-mediated methods, attributed to DMAP’s nucleophilic catalysis.

Comparative Analysis of Synthetic Protocols

| Method | Catalyst/Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| EDC/HOBt | EDC, HOBt | DCM | 0°C → RT | 6–8 | 70–85 |

| TiCl₄-Pyridine | TiCl₄ | Pyridine | 80°C | 12 | 45–60 |

| DMAP-Catalyzed | DMAP | DCM | RT | 24 | 75–90 |

Table 1: Comparative performance of synthetic methods for N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide.

The EDC/HOBt method balances efficiency and practicality, whereas DMAP catalysis provides higher yields at ambient conditions. TiCl₄, though less efficient, avoids moisture-sensitive intermediates.

Optimization Studies and Yield Improvements

Solvent Effects

Polar aprotic solvents like DMF enhance reaction rates but may complicate purification. Non-polar solvents (e.g., toluene) reduce side reactions but lower solubility. DCM strikes an optimal balance, ensuring reagent solubility and facile workup.

Stoichiometric Adjustments

Excess amine (1.2–1.5 equiv) drives the reaction to completion, mitigating steric hindrance from the phenyl and methyl groups. Conversely, equimolar acid-amine ratios suffice in DMAP-catalyzed reactions due to reduced activation barriers.

Structural Characterization and Analytical Data

Post-synthesis, the compound is characterized via:

- ¹H NMR : Peaks at δ 2.35 (s, 3H, CH₃), 6.85–7.45 (m, 8H, Ar-H), and 10.2 (s, 1H, NH).

- IR Spectroscopy : Bands at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).

- X-ray Crystallography : Confirms planar amide linkage and dihedral angles between pyrazole and thiophene rings (28.5–54.3°).

Applications and Biological Relevance

While biological data specific to this compound is limited, structurally analogous pyrazole-thiophene amides exhibit antimicrobial and antiproliferative activities. The phenyl and methyl groups enhance lipophilicity, potentially improving membrane permeability.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential pharmaceutical applications.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound’s stability and electronic properties make it suitable for use in materials science, including the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thiophene moiety contributes to the compound’s electronic properties, which can influence its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pyrazole-Thiophene Carboxamides with Varied Substituents

Several analogs feature pyrazole-thiophene carboxamide backbones but differ in substituents, which influence physicochemical and biological properties.

Key Observations :

Thiophene Carboxamides with Alternative Heterocycles

Replacing the pyrazole with other heterocycles alters bioactivity and binding affinity.

Key Observations :

- Thiazolidinone-containing analogs (e.g., ) introduce additional hydrogen-bonding sites, which may enhance target binding but reduce membrane permeability.

Substituent-Driven Activity in Carboxamide Derivatives

Variations in the carboxamide substituents significantly impact bioactivity:

Key Observations :

Biological Activity

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly its anticancer and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyrazole ring and a thiophene moiety, with specific substitutions that enhance its electronic properties. The structural formula is represented as follows:

| Property | Value |

|---|---|

| CAS No. | 824969-20-2 |

| Molecular Formula | C15H13N3OS |

| Molecular Weight | 283.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | WZLQSPWVHBVQEC-UHFFFAOYSA-N |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Key findings include:

- Inhibition of Tubulin Polymerization : The compound has been shown to inhibit tubulin polymerization, which disrupts cell cycle progression in cancer cells. This mechanism is critical for anticancer activity as it affects the mitotic spindle formation necessary for cell division.

- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

Anti-inflammatory Effects

The compound's structural features suggest potential interactions with inflammatory pathways, making it a candidate for treating inflammatory diseases. Its ability to modulate enzyme activity may lead to therapeutic applications in conditions characterized by excessive inflammation.

The mechanism of action involves binding to specific molecular targets within biological systems. The pyrazole ring interacts with enzymes or receptors, potentially inhibiting their activity. The thiophene moiety enhances the compound’s electronic properties, influencing binding affinity and specificity .

Interaction Profile

Research suggests that this compound may bind to various enzymes and receptors, contributing to its anticancer and anti-inflammatory activities. This profile highlights its potential as a multi-target agent in drug design .

Case Studies and Comparative Analysis

Several studies have explored the biological activity of similar compounds, providing context for the efficacy of this compound:

| Compound Name | Biological Activity | IC50 Values (µM) |

|---|---|---|

| N-(3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide | Anticancer (MCF7) | 12.50 |

| N-(5-methyl-1H-pyrazol-4-yl)thiophene-3-carboxamide | Cytotoxicity against HepG2 | 17.82 |

| N-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1H-pyrazole | Autophagy induction in A549 | 26 |

This table illustrates how variations in structure can influence biological activity, emphasizing the unique position of this compound within this class of compounds.

Q & A

Basic Question

- Spectroscopy :

- Crystallography :

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) resolves bond lengths (C-C: ~1.48 Å) and torsion angles, confirming planar thiophene-pyrazole alignment .

- ORTEP Visualization : Anisotropic displacement parameters are modeled with WinGX/ORTEP-III to validate thermal motion accuracy .

How can researchers resolve discrepancies between computational molecular docking predictions and experimental biological activity data?

Advanced Question

Discrepancies often arise from ligand flexibility or protein conformational changes. Methodological solutions include:

- Ensemble Docking : Test multiple receptor conformations (e.g., from MD simulations) to account for induced-fit effects .

- Binding Free Energy Calculations : Use MM/PBSA or MM/GBSA to refine docking scores, incorporating solvation and entropy terms .

- Experimental Validation :

- Fluorescence Assays : Measure IC₅₀ values (e.g., Thioflavin T for tau aggregation inhibition ).

- Filter Trap Assays : Quantify protein-ligand complexes to cross-verify computational results .

What challenges arise in refining the crystal structure of this compound using SHELXL, and how can anisotropic displacement parameters be accurately modeled?

Advanced Question

- Challenges :

- Anisotropic Refinement :

What strategies are employed to analyze the structure-activity relationship (SAR) of thiophene-3-carboxamide derivatives targeting specific enzymes?

Advanced Question

- Substituent Variation :

- Pyrazole Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the phenyl ring to enhance hydrophobic interactions .

- Thiophene Tuning : Replace sulfur with oxygen or modify the carboxamide linker to alter H-bonding with kinase active sites .

- Biological Profiling :

- Kinase Inhibition Assays : Measure IC₅₀ against JNK isoforms using radiometric or fluorescence-based protocols .

- Selectivity Screening : Cross-test against related kinases (e.g., P38 MAPK) to identify off-target effects .

How can researchers validate the compound’s biological activity through in vitro assays, and what controls are essential?

Advanced Question

- Assay Design :

- Positive/Negative Controls : Include known inhibitors (e.g., SP600125 for JNK ) and solvent-only samples.

- Dose-Response Curves : Use 8–12 concentration points (e.g., 0.1–100 μM) to calculate Hill coefficients .

- Data Reproducibility :

- Triplicate Runs : Minimize plate-to-plate variability in fluorescence assays (e.g., Thioflavin T ).

- Statistical Analysis : Apply ANOVA with post-hoc tests (p < 0.05) to confirm significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.